3-Oxo-15-methylhexadecanoyl-CoA

Lipidomics Structural Biology Metabolomics

3-Oxo-15-methylhexadecanoyl-CoA (15-methyl-3-oxohexadecanoyl-CoA) is a methyl-branched, long-chain 3-oxo-fatty acyl-CoA thioester featuring a terminal (omega-2) methyl branch. This unique branching creates a distinct steric and electronic landscape at enzyme active sites, making it indispensable for accurately probing substrate specificity of β-oxidation enzymes (thiolases, dehydrogenases). Generic straight-chain analogs (e.g., 3-oxopalmitoyl-CoA) cannot substitute — they yield misleading kinetic parameters for branched-chain fatty acid metabolism. Ideal for enzyme kinetics, targeted MS reference standards, and high-throughput inhibitor screening. Custom packaging available upon request.

Molecular Formula C38H66N7O18P3S
Molecular Weight 1034.0 g/mol
Cat. No. B15550609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-15-methylhexadecanoyl-CoA
Molecular FormulaC38H66N7O18P3S
Molecular Weight1034.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H66N7O18P3S/c1-25(2)14-12-10-8-6-5-7-9-11-13-15-26(46)20-29(48)67-19-18-40-28(47)16-17-41-36(51)33(50)38(3,4)22-60-66(57,58)63-65(55,56)59-21-27-32(62-64(52,53)54)31(49)37(61-27)45-24-44-30-34(39)42-23-43-35(30)45/h23-25,27,31-33,37,49-50H,5-22H2,1-4H3,(H,40,47)(H,41,51)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)/t27-,31-,32-,33+,37-/m0/s1
InChIKeyRNYKJLHCAKTRHT-KMQDIOQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-15-methylhexadecanoyl-CoA: A Specialized Long-Chain Branched Fatty Acyl-CoA Intermediate


3-Oxo-15-methylhexadecanoyl-CoA (also known as 15-methyl-3-oxohexadecanoyl-CoA or 3-oxoisoheptadecanoyl-CoA) is a methyl-branched, long-chain 3-oxo fatty acyl-coenzyme A (CoA) thioester [1]. It is formally defined as the condensation product of coenzyme A with 3-oxoisoheptadecanoic acid and features a 3-keto group and a single methyl branch at the terminal (C15) position of its 17-carbon acyl chain [1][2]. This compound is structurally and functionally distinct from both its straight-chain analog, 3-oxohexadecanoyl-CoA (3-oxopalmitoyl-CoA; C16:0 backbone), and from other branched-chain 3-oxoacyl-CoAs that bear methyl branches at different positions (e.g., 2-methyl-branched pristanoyl-CoA derivatives). It is primarily utilized as a specialized research tool to dissect the substrate specificity and catalytic mechanisms of enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, particularly those that discriminate based on the presence and location of methyl branching [3].

Why 3-Oxo-15-methylhexadecanoyl-CoA Cannot Be Substituted with Generic 3-Oxoacyl-CoA Analogs


The use of generic, straight-chain 3-oxoacyl-CoA substrates (e.g., 3-oxopalmitoyl-CoA) cannot substitute for 3-Oxo-15-methylhexadecanoyl-CoA in assays designed to probe the specificity of branched-chain fatty acid metabolism. The location and type of methyl branching are critical determinants of enzyme-substrate recognition and catalytic turnover. Enzymes within the β-oxidation pathway, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-oxoacyl-CoA thiolases, exhibit distinct substrate specificity profiles that are exquisitely sensitive to the presence and position of a methyl group [1]. For example, classical peroxisomal thiolase (Thiolase A) is highly active toward straight-chain 3-oxoacyl-CoAs but shows negligible activity toward 2-methyl-branched substrates [2]. This highlights that 3-Oxo-15-methylhexadecanoyl-CoA, with its terminal (omega-2) methyl branch, will likely present a different steric and electronic landscape to the enzyme active site compared to its straight-chain counterpart. Therefore, substituting a non-branched analog would yield misleading kinetic parameters and fail to accurately reflect the activity of enzymes involved in the metabolism of branched-chain fatty acids like pristanic acid or iso-fatty acids, thus compromising the validity of experimental results [3].

Quantitative Differentiation Guide: 3-Oxo-15-methylhexadecanoyl-CoA vs. Straight-Chain and 2-Methyl Analogs


Structural Differentiation: Terminal Methyl Branch vs. Straight-Chain 3-Oxopalmitoyl-CoA

3-Oxo-15-methylhexadecanoyl-CoA is differentiated from its most common straight-chain analog, 3-oxopalmitoyl-CoA (3-oxohexadecanoyl-CoA), by the presence of a methyl group at the C15 position of its 17-carbon acyl backbone. This structural modification results in a measurable difference in molecular weight and predicted physicochemical properties, which are critical for accurate identification and quantification in analytical workflows [1][2].

Lipidomics Structural Biology Metabolomics

Enzymatic Discrimination: Thiolase A Inactivity Toward 2-Methyl-Branched Analogs Highlights Positional Specificity

While direct kinetic data for 3-Oxo-15-methylhexadecanoyl-CoA are limited, strong class-level inference from studies on 2-methyl-branched analogs demonstrates that peroxisomal 3-oxoacyl-CoA thiolase A exhibits extreme substrate specificity based on methyl branch position. Thiolase A, a primary peroxisomal enzyme, shows robust activity against straight-chain 3-oxoacyl-CoAs but is completely inactive toward the 2-methyl-branched substrate, 3-oxo-2-methylpalmitoyl-CoA [1]. This establishes a critical principle: a single methyl branch can act as an enzymatic 'on/off' switch. Therefore, 3-Oxo-15-methylhexadecanoyl-CoA, with its terminal (ω-2) methyl branch, is predicted to interact with thiolases in a manner distinct from both the active straight-chain and the inactive 2-methyl-branched analogs, making it a unique probe for dissecting active-site topology [2].

Enzymology β-oxidation Peroxisomal Metabolism

Differentiation from Branched-Chain Pristanoyl-CoA Pathway Intermediates

3-Oxo-15-methylhexadecanoyl-CoA is structurally and metabolically distinct from the 3-oxo-intermediates of the pristanic acid degradation pathway. Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) undergoes β-oxidation to yield 3-oxopristanoyl-CoA, which bears a 2-methyl branch [1]. In contrast, the target compound is a 3-oxo derivative of an iso-fatty acid with a single terminal ω-2 methyl group. The enzyme Sterol Carrier Protein X (SCPx) has been identified as a dedicated peroxisomal branched-chain β-ketothiolase that specifically reacts with 2-methyl-branched 3-oxoacyl-CoAs like 3-oxopristanoyl-CoA, whereas the conventional peroxisomal thiolase shows poor reactivity with these substrates [1][2]. This functional specialization of enzymes for 2-methyl vs. other branched substrates underscores that 3-Oxo-15-methylhexadecanoyl-CoA will be processed by a distinct, and as-yet poorly characterized, subset of enzymes, making it a valuable reagent for mapping alternative branched-chain lipid pathways.

Metabolic Pathway Analysis Peroxisomal Disorders Lipid Biochemistry

Physicochemical Differentiation: Enhanced Lipophilicity vs. 3-Oxopalmitoyl-CoA

The addition of a terminal methyl group to the acyl chain of 3-oxoacyl-CoA has a quantifiable impact on its predicted lipophilicity. This physicochemical distinction has direct implications for experimental design, particularly in chromatographic separation and in understanding compound partitioning in biological systems. 3-Oxo-15-methylhexadecanoyl-CoA has a higher predicted logP value compared to its straight-chain counterpart, 3-oxopalmitoyl-CoA [1].

Drug Discovery ADME/Tox Analytical Chemistry

Targeted Research Applications for 3-Oxo-15-methylhexadecanoyl-CoA


Probing the Substrate Specificity of Novel or Poorly Characterized β-Oxidation Enzymes

This compound is an ideal substrate for detailed kinetic and structural studies of enzymes in the mitochondrial and peroxisomal fatty acid β-oxidation pathways. Unlike generic straight-chain substrates, its terminal methyl branch provides a unique steric handle to probe the active site geometry and substrate tolerance of enzymes like 3-hydroxyacyl-CoA dehydrogenases and 3-oxoacyl-CoA thiolases. As demonstrated by the stark difference in activity between thiolase A and SCPx on straight-chain versus 2-methyl-branched substrates [1], 3-Oxo-15-methylhexadecanoyl-CoA can be used to map the positional specificity of these enzymes, helping to classify them and understand their physiological roles in iso-fatty acid metabolism [2].

Developing Targeted Lipidomics Assays for Iso-Fatty Acid Intermediates

3-Oxo-15-methylhexadecanoyl-CoA serves as an essential reference standard for developing and validating targeted mass spectrometry (MS)-based assays. Its unique exact mass (1033.3398 Da) [1] and predicted retention time allow for its unambiguous identification and quantification from complex biological samples, distinguishing it from the more abundant straight-chain analog. This is critical for research into metabolic diseases where the accumulation of branched-chain fatty acid intermediates is suspected or for fundamental studies characterizing the 'iso-branched' lipidome.

Investigating the Metabolic Fate of Dietary Iso-Fatty Acids

Iso-fatty acids (e.g., iso-heptadecanoic acid) are components of the human diet found in ruminant fats. Their metabolic degradation differs from that of straight-chain fatty acids. 3-Oxo-15-methylhexadecanoyl-CoA is a key intermediate in the β-oxidation of these iso-fatty acids. Researchers can use this compound to trace the specific enzymatic steps involved, determine the rates of catabolism, and identify potential bottlenecks or alternative pathways. This is particularly relevant for understanding the nutritional biochemistry of branched-chain fats and their potential implications in conditions linked to lipid metabolism [2].

High-Throughput Screening (HTS) Assay Development for Modulators of Branched-Chain Fatty Acid Oxidation

This compound can be employed to design robust, coupled enzyme assays for high-throughput screening of small molecule libraries. The activity of a recombinant target enzyme (e.g., a specific thiolase) on 3-Oxo-15-methylhexadecanoyl-CoA can be monitored via NADH consumption/production or CoA release. This application is valuable in drug discovery programs seeking to identify pharmacological chaperones for enzyme deficiencies or inhibitors that modulate branched-chain fatty acid metabolism, which has been implicated in certain cancers and metabolic syndromes [3].

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